(2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol, commonly referred to as 6-hydroxy sphingosine, is a sphingoid base that plays a crucial role in various biological processes. This compound is classified under sphingolipids, which are vital components of cell membranes and are involved in signaling pathways. The molecular formula for this compound is , and it has a molecular weight of approximately 315.5 g/mol .
The synthesis of (2S,3R)-2-aminooctadec-4-ene-1,3,6-triol can be approached through various methods. One notable method involves the directed epoxidation of alkenes followed by nucleophilic additions and reductions. For example, the synthesis pathway may include:
The synthesis often utilizes reagents like lithium and ethylamine for reductions and may incorporate protecting groups to manage functional groups during the multi-step synthesis process .
The molecular structure of (2S,3R)-2-aminooctadec-4-ene-1,3,6-triol features a long hydrocarbon chain with specific stereochemistry at the second and third carbon atoms. The compound includes:
This configuration is essential for its biological activity and interaction with other biomolecules .
(2S,3R)-2-aminooctadec-4-ene-1,3,6-triol participates in various chemical reactions typical of sphingolipids:
The mechanism of action for (2S,3R)-2-aminooctadec-4-ene-1,3,6-triol primarily involves its role as a signaling molecule within cellular membranes. Upon phosphorylation to sphingosine-1-phosphate:
The physical and chemical properties of (2S,3R)-2-aminooctadec-4-ene-1,3,6-triol include:
These properties are significant for its storage and application in laboratory settings.
(2S,3R)-2-aminooctadec-4-ene-1,3,6-triol has several scientific applications:
Its role in cellular signaling makes it an important molecule for understanding various physiological processes and potential therapeutic targets .
The biosynthesis of C18-triol involves a multi-step enzymatic pathway that begins with the condensation of palmitoyl-CoA and serine catalyzed by serine palmitoyltransferase (SPT). This initial reaction forms 3-ketodihydrosphinganine, which is subsequently reduced to sphinganine (dihydrosphingosine) [1] [10]. The pathway then diverges from canonical sphingoid base synthesis through the action of specialized hydroxylases:
The elongation machinery involves elongase enzymes (ELOVL1-7) that determine the final carbon chain length. While ELOVL1 and ELOVL4 preferentially generate C18-C26 very-long-chain bases, the C18 length of this triol suggests regulation by ELOVL6 or minimal elongation activity beyond the initial palmitoyl-derived chain [6] [8].
Table 1: Enzymatic Machinery Involved in C18-Triol Biosynthesis
Enzyme | Reaction Catalyzed | Cofactors/Requirements | Subcellular Localization |
---|---|---|---|
Serine Palmitoyltransferase (SPT) | Condensation of serine and palmitoyl-CoA | Pyridoxal-5'-phosphate | Endoplasmic Reticulum (ER) |
3-Ketoreductase | Reduction of 3-ketodihydrosphinganine | NADPH | ER |
Δ4-Desaturase (DES1) | Introduction of Δ4 double bond | O₂, NADH, cytochrome b₅ | ER |
C6-Hydroxylase (Putative) | Hydroxylation at C6 position | O₂, NADPH, cytochrome P450 | ER |
Ceramide Synthases (CerS1-6) | N-acylation of sphingoid base | Acyl-CoA | ER and Golgi |
C18-triol serves as a crucial structural precursor for specialized ceramide derivatives. Following its synthesis, this triol undergoes N-acylation via ceramide synthases (CerS), particularly CerS2 and CerS6, which preferentially utilize hydroxylated sphingoid bases to form dihydroxy-ceramides with unique properties [1] [10]. These ceramides subsequently serve as precursors for complex sphingolipids with enhanced hydrogen-bonding capabilities due to the additional hydroxyl group [6] [8].
The incorporation of C18-triol-derived sphingolipids into membranes significantly impacts lipid raft microdomain organization and stability. The additional C6 hydroxyl group enables:
Biophysical studies using artificial membranes have demonstrated that sphingolipids containing the C18-triol backbone increase membrane rigidity by approximately 30% compared to those containing sphingosine (d18:1). This enhanced structural stability is critical for the formation and maintenance of functional lipid rafts in cellular membranes, particularly in neuronal tissues where signaling fidelity is paramount [5] [8].
Table 2: Biophysical Properties of Sphingoid Bases in Membrane Organization
Sphingoid Base | Hydroxyl Groups | Hydrogen Bonding Capacity | Membrane Rigidity Contribution | Lipid Raft Association |
---|---|---|---|---|
Sphingosine (d18:1) | 2 (C1, C3) | Moderate | Baseline | +++ |
C18-Triol (d18:1,6-OH) | 3 (C1, C3, C6) | High | ++30% | +++++ |
Dihydrosphingosine (d18:0) | 2 (C1, C3) | Moderate | +10% | ++ |
Phytosphingosine (t18:0) | 3 (C1, C3, C4) | High | +25% | ++++ |
1-Deoxysphinganine (m18:0) | 1 (C3) | Low | -15% | + |
When compared to canonical sphingoid bases, C18-triol exhibits distinctive biochemical properties that expand its functional repertoire:
Hydrogen Bonding Capacity: The C6 hydroxyl group provides an additional hydrogen bond donor/acceptor site compared to sphingosine (d18:1). This creates a hydrogen bonding pattern resembling phytosphingosine (t18:0), yet positioned differently along the hydrocarbon chain (C6 vs. C4). This positional difference significantly impacts molecular packing in membranes [6] [8].
Solubility Properties: Unlike sphingosine (logP ≈ 5.2) and phytosphingosine (logP ≈ 4.9), C18-triol demonstrates enhanced water solubility (logP ≈ 3.6) due to its additional polar group. This property facilitates its interaction with cytosolic proteins and potentially enables unique trafficking pathways independent of vesicular transport [2] [6].
Metabolic Fate: The C6 hydroxyl group creates resistance to degradation by sphingosine-1-phosphate lyase (SGPL1), potentially extending its metabolic half-life compared to sphingosine. This resistance may lead to alternative catabolic pathways, including further hydroxylation or glycosylation at the C6 position [6] [10].
Signaling Capabilities: In contrast to sphingosine, which primarily signals through its phosphorylation product (S1P), C18-triol may function as a direct signaling molecule. Preliminary evidence suggests it interacts with PPARγ nuclear receptors in a manner analogous to certain hydroxylated fatty acids, potentially influencing anti-inflammatory pathways [10]. Additionally, its enhanced hydrogen bonding capacity may facilitate interactions with Toll-like receptor 4 (TLR4), potentially modulating inflammatory responses to lipopolysaccharide (LPS) [10] [14].
Microbiome Interactions: Unlike canonical mammalian sphingoid bases, C18-triol demonstrates significant interactions with gut microbiota. Its hydroxylation pattern resembles bacterial sphingolipids, potentially enabling its metabolism by microbial enzymes and influencing host-microbe symbiosis [10].
Table 3: Comparative Structural and Functional Properties of Sphing-4-enine Derivatives
Property | Sphingosine (d18:1) | C18-Triol (d18:1,6-OH) | Phytosphingosine (t18:0) | 1-Deoxysphinganine (m18:0) |
---|---|---|---|---|
Systematic Name | (2S,3R,4E)-2-Aminooctadec-4-ene-1,3-diol | (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol | (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol | (2R)-1-Aminoheptadecan-2-ol |
Molecular Formula | C₁₈H₃₇NO₂ | C₁₈H₃₇NO₃ | C₁₈H₃₉NO₃ | C₁₇H₃₇NO |
Hydroxyl Groups | 2 | 3 | 3 | 1 |
logP (Predicted) | 5.2 | 3.6 | 4.9 | 5.8 |
Hydrogen Bond Capacity | Moderate | High | High | Low |
Primary Signaling Role | S1P precursor | Direct receptor interaction? | Membrane structural roles | Apoptosis induction |
Metabolic Stability | Low (SGPL1 substrate) | Moderate (Resists SGPL1) | Moderate | High |
Lipid Raft Affinity | Moderate | Very High | High | Low |
The distinctive features of C18-triol highlight the structural plasticity of sphingolipid backbones in evolution. While not as abundant as sphingosine in most mammalian tissues, its presence represents a specialized adaptation for membrane domains requiring exceptional stability and for signaling pathways modulated by hydroxyl group-dependent interactions. Future research should focus on identifying the specific hydroxylase responsible for its biosynthesis and its precise receptor targets to fully elucidate its biological significance [1] [6] [8].
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